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Compound of Interest

Compound Name:
3-Hydroxy-1-methylpyridazin-

6(1H)-one

Cat. No.: B189610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 1-methyl-3,6-pyridazinedione, a heterocyclic compound of interest in medicinal

chemistry and materials science. This document details its key physical and chemical

characteristics, outlines experimental protocols for their determination, and presents a general

synthetic workflow.

Core Physicochemical Data
The following table summarizes the key physicochemical properties of 1-methyl-3,6-

pyridazinedione.
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Property Value Source

Molecular Formula C₅H₆N₂O₂ [1]

Molecular Weight 126.11 g/mol [1]

Melting Point 244 °C (decomposes) [1]

Boiling Point 260.1 °C at 760 mmHg [1]

Density 1.263 g/cm³ [1]

logP (Octanol-Water Partition

Coefficient)
-0.8 [1]

Topological Polar Surface Area

(TPSA)
49.4 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Tautomerism
1-Methyl-3,6-pyridazinedione can exist in tautomeric forms. Computational studies on the

related 4-methyl-3,6-pyridazinedione suggest that the diketo form is the most stable.[1] The

tautomeric equilibrium can be influenced by the solvent and temperature. Experimental

investigation of tautomerism can be carried out using techniques like ¹H NMR and X-ray

diffraction to characterize the predominant forms in different conditions.[2]

Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are

outlined below.

Synthesis of 1-Methyl-3,6-pyridazinedione
A general and adaptable two-step synthetic protocol for N-substituted pyridazinones is as

follows:
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Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This procedure is adapted from the synthesis of 6-substituted pyridazinones from γ-keto acids.

[3]

Materials: Levulinic acid (4-oxopentanoic acid), hydrazine hydrate, ethanol, ice-water bath,

standard reflux and filtration glassware.

Procedure:

Dissolve levulinic acid in ethanol in a round-bottom flask equipped with a reflux condenser.

Add hydrazine hydrate dropwise to the solution with stirring.

Heat the reaction mixture to reflux for 4 hours.

Cool the mixture to room temperature and then in an ice-water bath to induce

precipitation.

Collect the solid product by vacuum filtration and wash with cold ethanol.

Dry the resulting 6-methylpyridazin-3(2H)-one under vacuum.

Step 2: N-Methylation

This procedure describes the N-alkylation of the pyridazinone core.

Materials: 6-Methylpyridazin-3(2H)-one, a methylating agent (e.g., dimethyl sulfate or methyl

iodide), a suitable base (e.g., potassium carbonate), and an anhydrous solvent (e.g.,

acetonitrile).

Procedure:

Suspend 6-methylpyridazin-3(2H)-one and the base in the anhydrous solvent in a round-

bottom flask.

Add the methylating agent dropwise to the stirred suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, cool the mixture and filter off the inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-

methyl-3,6-pyridazinedione.

Purify the crude product by recrystallization or column chromatography.

Determination of Melting Point
The melting point can be determined using the capillary method as per pharmacopeia

standards.[4]

Apparatus: Melting point apparatus, capillary tubes.

Procedure:

A small, finely ground sample of 1-methyl-3,6-pyridazinedione is packed into a capillary

tube to a height of 2-3 mm.

The capillary is placed in the heating block of the melting point apparatus.

The sample is heated at a constant rate (e.g., 1 °C/min).[4]

The temperature at which the substance begins to melt and the temperature at which it is

completely liquid are recorded as the melting range. For a pure substance, this range is

typically narrow.

Determination of Solubility
The solubility of 1-methyl-3,6-pyridazinedione can be determined using an isothermal

technique.[5]

Apparatus: Isothermal shaker, analytical balance, centrifuge, UV-Vis spectrophotometer or

HPLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mt.com/my/en/home/applications/Application_Browse_Laboratory_Analytics/Thermal_Values/melting-point-determination.html
https://www.mt.com/my/en/home/applications/Application_Browse_Laboratory_Analytics/Thermal_Values/melting-point-determination.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6983045/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

An excess amount of 1-methyl-3,6-pyridazinedione is added to a known volume of the

desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

The mixture is agitated in an isothermal shaker at a constant temperature until equilibrium

is reached.

The suspension is then centrifuged to separate the undissolved solid.

An aliquot of the supernatant is carefully removed and diluted.

The concentration of the dissolved compound in the diluted solution is quantified using a

suitable analytical method like UV-Vis spectrophotometry or HPLC.

The solubility is then calculated from the concentration and the dilution factor.

Determination of pKa
The acid dissociation constant (pKa) can be determined using potentiometric titration or NMR

spectroscopy.[6]

Apparatus: pH meter, burette, magnetic stirrer, NMR spectrometer.

Procedure (Potentiometric Titration):

A known concentration of 1-methyl-3,6-pyridazinedione is dissolved in a suitable solvent

(e.g., water or a water-cosolvent mixture).

The solution is titrated with a standardized solution of a strong acid or base.

The pH of the solution is measured after each addition of the titrant.

A titration curve (pH vs. volume of titrant) is plotted.

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Context
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Derivatives of the pyridazine scaffold are known to exhibit a wide range of biological activities,

including antimicrobial, anti-inflammatory, and anticancer properties.[7] Specifically, certain

pyridazinone-containing compounds have been identified as potent inhibitors of p38 MAP

kinase, a key enzyme in inflammatory signaling pathways.[8] Other chiral pyridazin-3(2H)-ones

have been shown to act as agonists for N-formyl peptide receptors (FPRs), which are involved

in the inflammatory response.[9] While no specific signaling pathway has been definitively

elucidated for 1-methyl-3,6-pyridazinedione itself, its structural similarity to these bioactive

compounds suggests its potential for investigation in drug discovery programs targeting

inflammation and related diseases.
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Step 1: Pyridazinone Core Synthesis

Step 2: N-Methylation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b189610?utm_src=pdf-body-img
https://www.benchchem.com/product/b189610?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/292160539_The_Use_of_36-Pyridazinediones_in_Organic_Synthesis_and_Chemical_Biology
https://www.researchgate.net/publication/232369782_Tautomeric_variety_and_methylation_of_36-dihydroxy-4-methylpyridazine
https://www.benchchem.com/pdf/Synthesis_of_2_Allyl_6_methylpyridazin_3_2H_one_Application_Notes_and_Protocols.pdf
https://www.mt.com/my/en/home/applications/Application_Browse_Laboratory_Analytics/Thermal_Values/melting-point-determination.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6983045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6983045/
https://www.mdpi.com/2312-7481/3/3/29
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920368/
https://pubmed.ncbi.nlm.nih.gov/21084192/
https://pubmed.ncbi.nlm.nih.gov/21084192/
https://www.researchgate.net/publication/225047347_Synthesis_Enantioresolution_and_Activity_Profile_of_Chiral_6-Methyl-24-Disubstituted_Pyridazin-32H-ones_as_Potent_N-Formyl_Peptide_Receptor_Agonists
https://www.benchchem.com/product/b189610#physicochemical-properties-of-1-methyl-3-6-pyridazinedione
https://www.benchchem.com/product/b189610#physicochemical-properties-of-1-methyl-3-6-pyridazinedione
https://www.benchchem.com/product/b189610#physicochemical-properties-of-1-methyl-3-6-pyridazinedione
https://www.benchchem.com/product/b189610#physicochemical-properties-of-1-methyl-3-6-pyridazinedione
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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